molecular formula C14H10ClNOS B5705766 3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one

3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one

Cat. No. B5705766
M. Wt: 275.8 g/mol
InChI Key: KDOYFPCWVPNECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one (CBBO) is a heterocyclic compound that has gained attention due to its potential applications in scientific research. CBBO is a benzothiazole derivative that exhibits an interesting pharmacological profile, making it a promising candidate for various biological studies.

Mechanism of Action

The exact mechanism of action of 3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one is not fully understood. However, it has been suggested that 3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one may exert its biological effects through the modulation of various signaling pathways, including the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects
3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages. 3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one has also been reported to possess anticonvulsant activity and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one exhibits several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in aqueous solutions and poor bioavailability may pose challenges for its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one. One potential area of research is the investigation of 3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one's potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one and its potential as a therapeutic agent for various diseases. Finally, the development of novel 3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one derivatives with improved solubility and bioavailability may enhance its potential for scientific research applications.
Conclusion
In conclusion, 3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one is a promising compound with potential applications in scientific research. Its ease of synthesis, low toxicity, and diverse pharmacological profile make it an attractive candidate for further investigation. The understanding of 3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one's mechanism of action and its potential as a therapeutic agent for various diseases may lead to the development of novel drugs with improved efficacy and safety.

Synthesis Methods

3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one can be synthesized through a multistep reaction starting with the condensation of 3-chlorobenzaldehyde and 2-aminobenzenethiol to form 3-(3-chlorobenzyl)-1,3-benzothiazole. The benzothiazole derivative is then oxidized using potassium permanganate to obtain the final product, 3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one.

Scientific Research Applications

3-(3-chlorobenzyl)-1,3-benzothiazol-2(3H)-one has been studied for its potential application in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit a wide range of biological activities, such as anti-inflammatory, anticonvulsant, and antitumor properties.

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNOS/c15-11-5-3-4-10(8-11)9-16-12-6-1-2-7-13(12)18-14(16)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOYFPCWVPNECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-benzyl)-3H-benzothiazol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.